Structural Differentiation: MTTA (Hydrochloride) vs. Classic Cathinones – An Additional Carbon Defines Divergent Pharmacological Profile
MTTA (mephtetramine) is structurally distinguished from classic cathinones by the presence of an additional carbon between the carbonyl and amine groups . While cathinones possess a β-keto phenethylamine core, MTTA features an extended chain resulting in the molecular formula C12H15NO · HCl (MW: 225.7 g/mol) compared to cathinone hydrochloride's C9H11NO · HCl (MW: 185.65 g/mol) . This structural divergence is not merely incremental; it alters the compound's interaction with monoamine transporters and metabolic enzymes, leading to a unique in vivo pharmaco-toxicological signature that cannot be extrapolated from cathinone data [1].
| Evidence Dimension | Molecular structure and molecular weight |
|---|---|
| Target Compound Data | C12H15NO · HCl, MW: 225.7 g/mol; additional carbon between carbonyl and amine |
| Comparator Or Baseline | Cathinone hydrochloride: C9H11NO · HCl, MW: 185.65 g/mol; β-keto phenethylamine core |
| Quantified Difference | Difference of 40.05 g/mol molecular weight; presence of additional carbon atom |
| Conditions | Chemical structure analysis (SMILES: O=C1C(CNC)CCC2=CC=CC=C21.Cl) |
Why This Matters
This structural distinction mandates the use of MTTA-specific reference standards for accurate analytical method development and forensic identification, as cathinone-based calibrants will yield erroneous retention times and mass spectral fragmentation patterns.
- [1] Corli G, et al. Brain Sci. 2023;13(2):161. View Source
